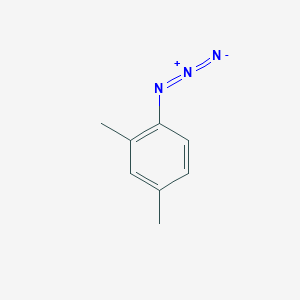

1-叠氮基-2,4-二甲基苯

描述

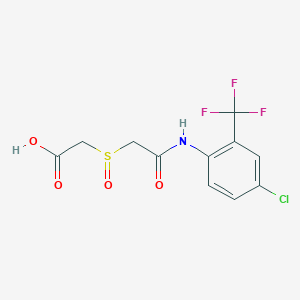

1-Azido-2,4-dimethylbenzene is a derivative of benzene, which is an organic aromatic compound . The structure of benzene allows it and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .

Synthesis Analysis

The synthesis of azides like 1-Azido-2,4-dimethylbenzene can be achieved through a diazo-transfer reaction. Azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 1-Azido-2,4-dimethylbenzene is similar to that of 1-Iodo-2,4-dimethylbenzene, with the iodine atom replaced by an azido group . The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .Chemical Reactions Analysis

Azides like 1-Azido-2,4-dimethylbenzene can participate in various chemical reactions. For instance, azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .科学研究应用

热解和结构分析

- 与六甲基杜瓦苯的热解:研究了 1-叠氮基-2,4-二甲基苯与六甲基杜瓦苯的反应,揭示了五甲基(亚氨基乙基)-4H-1,2-二氮杂卓的形成。这项研究为热解过程和所得化合物的结构提供了新的见解 (Christl et al., 2005).

氧化和点火特性

- 在射流搅拌反应器中的氧化:对 1,2-二甲基苯(与 1-叠氮基-2,4-二甲基苯密切相关)在射流搅拌反应器中的氧化研究突出了其在不同温度和条件下的反应性。这项研究对于理解二甲基苯的燃烧和氧化特性非常重要 (Gaïl et al., 2008).

核磁共振研究

- 芳香取代基效应:已经探索了 1-取代 2,4-二甲基苯(包括类似于 1-叠氮基-2,4-二甲基苯的化合物)的 1H NMR 光谱。这项研究提供了有关不同取代基对这些化合物中化学位移影响的有价值信息 (Socrates & Adlard, 1971).

光化学

- 芳基叠氮化合物的化学:对芳基叠氮化合物的化学研究,包括二甲基苯衍生物,有助于理解脱氢氮杂卓化合物在光化学过程中的中间性和反应性 (Shields et al., 1987).

分子结构和动力学

- 液体二甲基苯中的结构和振动:使用 X 射线衍射研究与 1-叠氮基-2,4-二甲基苯类似的 1,4-二甲基苯的结构,提供了对平均振幅和分子内相互作用的见解,这与理解类似化合物的动力学相关 (Drozdowski, 2006).

安全和危害

作用机制

Target of Action

The primary target of 1-Azido-2,4-dimethylbenzene is the benzylic position . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at this position .

Mode of Action

1-Azido-2,4-dimethylbenzene interacts with its targets through a series of steps. In the initiating step, a free radical reaction occurs, leading to the formation of a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position, forming succinimide . Depending on the conditions, the compound can react via an SN2 pathway for primary benzylic halides, or an SN1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by 1-Azido-2,4-dimethylbenzene primarily involve the transformation of the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation at this position . These reactions can lead to various downstream effects, including the formation of new compounds.

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it could be metabolized through various biochemical pathways .

Result of Action

The result of 1-Azido-2,4-dimethylbenzene’s action is the transformation of the benzylic position, leading to the formation of new compounds . This can have various molecular and cellular effects, depending on the specific reactions and conditions.

生化分析

Biochemical Properties

For instance, they can undergo Staudinger ligation or Huisgen cycloaddition, which are commonly used in bioconjugation . These reactions allow azides to form covalent bonds with other biomolecules, enabling them to interact with enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of 1-Azido-2,4-dimethylbenzene are currently unknown due to the lack of specific studies. It is known that azides can influence cell function by interacting with various cellular components. For example, they can modify proteins and influence their function, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the general properties of azides, it can be hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that azides can be stable under certain conditions, and their effects can change over time depending on factors such as concentration, temperature, and the presence of other reactants .

Metabolic Pathways

The metabolic pathways involving 1-Azido-2,4-dimethylbenzene are not well-understood. It is known that azides can be incorporated into various metabolic pathways. For instance, azido sugars can be metabolized and integrated into glycan biosynthetic pathways .

Transport and Distribution

It is known that azides can be transported and distributed within cells through various mechanisms .

Subcellular Localization

It is known that azides can be localized in various subcellular compartments depending on their chemical properties and the specific cellular context .

属性

IUPAC Name |

1-azido-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)7(2)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVGFQDASGUNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole](/img/structure/B3036471.png)

![4-chlorobenzyl {4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036473.png)

![N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036474.png)

![N-(2,3-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036475.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B3036478.png)

![3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3036480.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B3036482.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B3036484.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3036485.png)